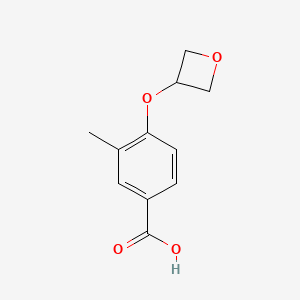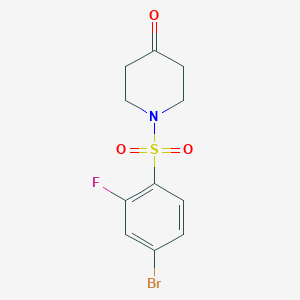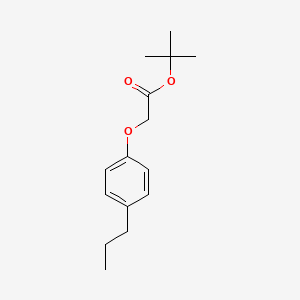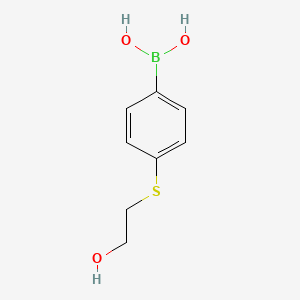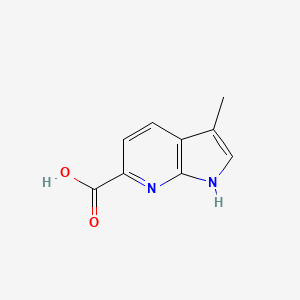
3-Methyl-7-azaindole-6-carboxylic acid
Overview
Description
3-Methyl-7-azaindole-6-carboxylic acid is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 3-methyl-7-azaindole-6-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that 7-azaindole, a related compound, can break up aggregates of carboxylic acid dimers through stronger complementary hydrogen bonding to the cooh moiety . This suggests that this compound may interact with its targets in a similar manner, disrupting their normal function and leading to changes in cellular activity.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities and could potentially affect numerous biochemical pathways .
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
3-Methyl-7-azaindole-6-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For instance, it can form hydrogen bonds with the COOH moiety of carboxylic acids, thereby breaking up carboxylic acid dimers and simplifying vibrational circular dichroism (VCD) spectra analyses . This interaction is crucial for the determination of absolute configurations of synthetic compounds and natural products.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been noted for its antiproliferative activity, especially in cancer cell lines such as MCF-7 breast cancer cells . The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis, which is confirmed by Hoechst staining and Annexin V-FITC assay . These effects highlight its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, influencing their structure and function. For example, it can interact with the active site of tyrosine protein kinase SRC, inhibiting its activity and thereby exerting antiproliferative effects . Additionally, the compound’s ability to form hydrogen bonds with carboxylic acids plays a crucial role in its biochemical activity, as it can disrupt dimerization and facilitate more accurate spectroscopic analyses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerThe compound’s ability to break up carboxylic acid dimers and simplify VCD spectra analyses suggests that it can maintain its activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antiproliferative activity and enzyme inhibition. At higher doses, it may cause toxic or adverse effects. For instance, excessive inhibition of tyrosine protein kinase SRC can lead to unintended consequences in cellular signaling pathways . Therefore, careful dosage optimization is crucial for its therapeutic application.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux. The compound’s ability to form hydrogen bonds with carboxylic acids suggests that it may play a role in the metabolism of carboxylic acid derivatives
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is likely transported by specific transporters or binding proteins that facilitate its movement across cellular membranes. Its ability to interact with carboxylic acids suggests that it may be distributed to regions where these acids are prevalent . Understanding its transport mechanisms can provide insights into its cellular localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its interaction with carboxylic acids and other biomolecules can influence its localization and activity within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-azaindole-6-carboxylic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted aniline with a suitable carbonyl compound can lead to the formation of the indole core, which is then methylated and carboxylated to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to optimize the production process. The choice of solvents, temperature, and pressure conditions are crucial to achieving efficient synthesis on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-azaindole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Common in indole chemistry, substitution reactions can introduce a variety of substituents at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce halogens or alkyl groups .
Scientific Research Applications
3-Methyl-7-azaindole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
7-Azaindole-3-carboxylic acid: Another azaindole derivative with similar structural features but different functional groups.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity.
3-Methylindole: Similar in structure but lacks the aza group, leading to different chemical properties.
Uniqueness
3-Methyl-7-azaindole-6-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the azaindole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-4-10-8-6(5)2-3-7(11-8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKGSDOEYYOGJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


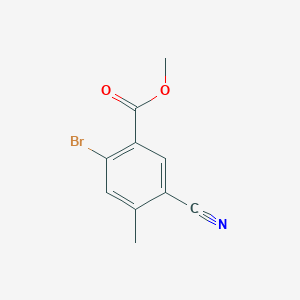
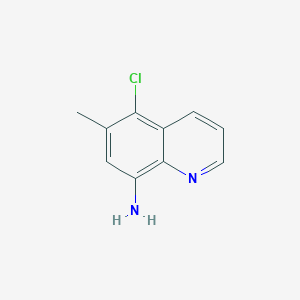
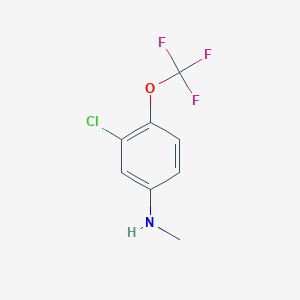

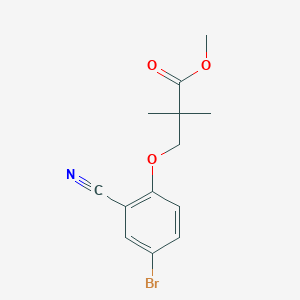
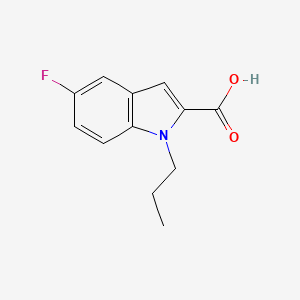
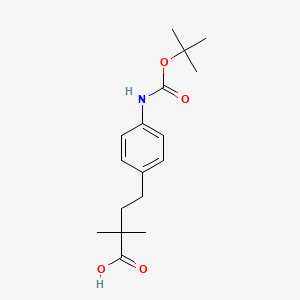

![(5,7-difluorobenzo[b]thiophen-2-yl)methanol](/img/structure/B1403375.png)
![6-Oxaspiro[4.5]decane-9-ethanamine, 9-(2-pyridinyl)-, (9R)-](/img/structure/B1403376.png)
